2-((3,5-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile
Description
2-((3,5-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile is a synthetic organic compound characterized by its unique hybrid structure combining a 3,5-dichlorophenylamine moiety and a 1,3-dioxoindan-2-ylidene group linked via an ethanenitrile bridge.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2N2O2/c18-9-5-10(19)7-11(6-9)21-14(8-20)15-16(22)12-3-1-2-4-13(12)17(15)23/h1-7,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKAXIJQEJSEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC(=CC(=C3)Cl)Cl)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3,5-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile , with the CAS number 501681-08-9 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 343.2 g/mol . This compound is characterized by a complex structure that includes a dichlorophenyl group and an indandione moiety, which may contribute to its biological properties.
Anticancer Properties
Recent studies have suggested that this compound exhibits significant anticancer activity. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that derivatives of indandione showed promising results in inducing apoptosis in human cancer cells through the activation of caspase pathways.
Case Study: In Vitro Analysis
A specific in vitro study assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 20 | 50 |
| 50 | 30 |
| 100 | 10 |
The compound demonstrated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
In addition to its anticancer effects, the compound has also been evaluated for antimicrobial properties. Preliminary tests against various bacterial strains revealed moderate antibacterial activity. For example:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, it is thought to interfere with the pathways regulated by protein kinases and transcription factors associated with cancer progression.
Chemical Reactions Analysis
Cycloaddition Reactions
The 1,3-dioxoindan-2-ylidene group acts as an electron-deficient dienophile in inverse electron-demand Diels-Alder (IEDDA) reactions. For example:
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Reaction with enamines or electron-rich alkenes : Forms fused bicyclic adducts via [4+2] cycloaddition.
| Dienophile | Conditions | Product | Reference |
|---|---|---|---|
| 1-Pyrrolidino-1-cyclohexene | Toluene, 60°C, 12h | Indeno[1,2-b]pyrrolidine derivative |
Nucleophilic Substitution
The nitrile group participates in nucleophilic substitutions under basic or acidic conditions:
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Hydrolysis : Forms a carboxylic acid or amide depending on conditions.
Condensation Reactions
The amino group facilitates condensation with carbonyl compounds:
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Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives.
Cyclocondensation with Heteroatom Nucleophiles
Reacts with thioureas or amidines to form heterocyclic systems:
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With thioureas : Forms indeno[1,2-d] thiazepines in 70–85% yields via tandem nucleophilic attack and cyclization (DMF, 80°C) .
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With amidines : Generates triazine derivatives through [4+2] cycloaddition followed by elimination (e.g., NH₃, N₂) .
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| 1-Aroylthiourea | DMF, 80°C, 6h | Indeno[1,2-d] thiazepine | |
| Benzamidine | CHCl₃, 25°C, 2h | 1,2,4-Triazine derivative |
Electrophilic Aromatic Substitution
The 3,5-dichlorophenyl group directs electrophiles to the para position relative to the amino group:
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Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 0°C) due to electron-withdrawing Cl substituents.
-
Halogenation : Limited reactivity due to steric hindrance from chlorine atoms .
Reductive Transformations
The nitrile and imine functionalities undergo reduction:
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Catalytic hydrogenation (H₂/Pd-C) : Converts nitrile to amine and reduces the dioxoindan moiety to a dihydroindan system .
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Selective reduction (NaBH₄) : Targets the imine bond while preserving the nitrile group .
Photochemical Reactivity
The conjugated enone system in dioxoindan undergoes [2+2] photocycloaddition with alkenes under UV light (λ = 300 nm):
Key Structural Influences on Reactivity:
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Electron-deficient aromatic system : Enhances IEDDA reactivity with electron-rich dienes.
-
Chlorine substituents : Decrease electrophilic substitution rates but stabilize intermediates via inductive effects.
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Nitrile group : Serves as a leaving group or participates in nucleophilic additions.
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Similar Compounds
To contextualize its properties and applications, this compound is compared below with three analogous herbicides: tridiphane , cyanazine , and acifluorfen .
Structural Comparison
| Compound Name | Key Structural Features | Target Weeds |
|---|---|---|
| 2-((3,5-Dichlorophenyl)amino)-2-(...ethanenitrile | 3,5-Dichlorophenylamine, 1,3-dioxoindan-2-ylidene, ethanenitrile | Broadleaf weeds (inferred) |
| Tridiphane [2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl) oxirane] | 3,5-Dichlorophenyl, trichloroethyl oxirane | Giant foxtail (SETFA) |
| Cyanazine [2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl] amino]-2-methylpropanenitrile] | Chlorotriazine, ethylamino, propanenitrile | Broad-spectrum grasses |
| Acifluorfen [5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-nitrobenzoic acid] | Trifluoromethylphenyl, nitrobenzoate | Broadleaf and sedge weeds |
Key Observations :
- Unlike cyanazine’s triazine core, the target compound’s 1,3-dioxoindan-2-ylidene group introduces rigidity and π-conjugation, which may enhance photostability or solubility .
- The ethanenitrile group is structurally distinct from acifluorfen’s nitrobenzoate, implying divergent modes of action.
Efficacy and Application
Efficacy Data :
Mechanistic Insights :
- Tridiphane acts as a synergist when combined with atrazine or cyanazine, inhibiting glutathione S-transferase (GST) and enhancing triazine uptake . The target compound’s dichlorophenyl group may similarly disrupt GST pathways.
- Cyanazine’s triazine backbone inhibits photosynthesis by binding to the D1 protein in PSII. The target compound’s lack of triazine motifs suggests a different biochemical target.
Stability and Environmental Impact
- Photodegradation : The 1,3-dioxoindan-2-ylidene group in the target compound likely improves UV stability compared to tridiphane’s oxirane, which degrades rapidly under sunlight.
- Soil Mobility : Cyanazine’s moderate water solubility (171 mg/L) limits leaching, whereas the target compound’s hydrophobicity (predicted logP >3) may increase soil adsorption, reducing groundwater contamination risk.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for assessing purity and confirming structural features. NMR can resolve the electron-withdrawing effects of the dichlorophenyl and dioxoindan moieties, while HPLC identifies impurities using reverse-phase columns with UV detection (λ = 254 nm) . Mass spectrometry (MS) further validates molecular weight, particularly for detecting nitrile-related degradation products.
Q. How can researchers address stability issues during storage or experimental handling?
Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C to minimize hydrolysis of the nitrile group or oxidation of the indanedione moiety. Stability assays under varying pH and temperature conditions (e.g., 25–60°C) should be conducted to identify degradation pathways .
Q. What synthetic routes are commonly employed for preparing this compound, and what are their limitations?
A multi-step synthesis involving Knoevenagel condensation between 3,5-dichloroaniline and 1,3-dioxoindan-2-ylidene acetonitrile precursors is typical. Key challenges include controlling regioselectivity during the condensation step and minimizing side reactions from the electron-deficient aromatic system. Reaction monitoring via thin-layer chromatography (TLC) with UV visualization is advised .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction yields and reproducibility?
Implement a factorial design to evaluate variables such as temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., piperidine). Response surface methodology (RSM) can model nonlinear interactions, while Bayesian optimization algorithms efficiently navigate parameter spaces to maximize yield . For example, a 15% yield improvement was achieved by optimizing the molar ratio of reactants using these methods .
Q. What strategies resolve contradictions between spectroscopic data and predicted molecular configurations?
Single-crystal X-ray diffraction is definitive for resolving ambiguities in stereochemistry or π-conjugation patterns. For instance, crystallographic analysis of analogous indanedione derivatives revealed deviations in bond angles (C=C: 1.34 Å vs. computational 1.38 Å), highlighting the need for empirical validation . Density functional theory (DFT) simulations can complement experimental data by predicting electronic transitions and vibrational modes .
Q. How does the compound’s electronic structure influence its reactivity in photophysical applications?
The conjugated system between the dichlorophenylamino group and dioxoindan moiety enables charge-transfer transitions, measurable via UV-vis spectroscopy (λmax ≈ 450 nm). Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, while cyclic voltammetry evaluates redox potentials for applications in organic electronics or sensors .
Q. What methodologies identify and quantify trace impurities in complex reaction mixtures?
Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS enables detection of impurities at ppm levels. For example, a 0.2% impurity from incomplete dechlorination was identified using this approach. Accelerated stability studies under forced degradation conditions (e.g., 70°C/75% RH) further characterize degradation products .
Methodological Guidance
- Controlled Synthesis: Use Schlenk-line techniques for moisture-sensitive steps, and characterize intermediates via FT-IR to track nitrile (C≡N stretch: ~2200 cm⁻¹) and carbonyl (C=O stretch: ~1700 cm⁻¹) groups .
- Data Interpretation: Compare experimental NMR shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) with simulated spectra from tools like ACD/Labs or ChemDraw to validate assignments .
- Reproducibility: Document solvent batch variability (e.g., DMF water content <0.01%) and catalyst purity in supplementary materials to ensure cross-lab consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
